1-[3',4-BIS(4-METHYLPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE
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Overview
Description
1-[3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound that features a unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple aromatic rings and heterocyclic components contributes to its diverse chemical properties and biological activities.
Preparation Methods
The synthesis of 1-[3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction conditions often require the use of solvents like ethanol and catalysts such as N-chlorosuccinimide (NCS) to facilitate the formation of the spiro structure .
Chemical Reactions Analysis
1-[3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains
Materials Science: The unique spiro structure and aromaticity make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: Its interactions with biological molecules, such as proteins and DNA, are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial activity and potential anticancer properties .
Comparison with Similar Compounds
1-[3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone can be compared with other similar compounds, such as:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Phthalazine Derivatives: Compounds with the phthalazine moiety also show a range of biological activities and are used in medicinal chemistry.
The uniqueness of 1-[3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone lies in its spiro structure, which imparts distinct chemical and biological properties compared to other compounds in these classes.
Properties
Molecular Formula |
C31H26N4OS |
---|---|
Molecular Weight |
502.6g/mol |
IUPAC Name |
1-[4,4'-bis(4-methylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C31H26N4OS/c1-21-13-17-24(18-14-21)29-27-11-7-8-12-28(27)31(34(32-29)25-9-5-4-6-10-25)35(33-30(37-31)23(3)36)26-19-15-22(2)16-20-26/h4-20H,1-3H3 |
InChI Key |
SIUMNRJYAFNDGF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=C(C=C5)C)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=C(C=C5)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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